Z-FF-Fmk

SARS-CoV Viral Entry Cathepsin L

Z-FF-FMK is a cell-permeable, irreversible cathepsin L inhibitor with a Ki of 2.7 nM for cathepsin B. Unlike Z-FA-FMK, it shows higher potency in T-cell proliferation assays and does not broadly inhibit effector caspases, ensuring target specificity. Its IC95 of 0.8 mM against SARS-CoV S-mediated entry and validated efficacy in Aβ40 neurotoxicity and NF-κB models make it the superior choice for viral entry, neurobiology, and immunology research. With ≥98% purity, it minimizes impurity artifacts, delivering publication-grade reproducibility. Choose Z-FF-FMK for definitive, reproducible cysteine protease inhibition.

Molecular Formula C27H27FN2O4
Molecular Weight 462.5 g/mol
Cat. No. B1639831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-FF-Fmk
Molecular FormulaC27H27FN2O4
Molecular Weight462.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)CF)NC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3
InChIInChI=1S/C27H27FN2O4/c28-18-25(31)23(16-20-10-4-1-5-11-20)29-26(32)24(17-21-12-6-2-7-13-21)30-27(33)34-19-22-14-8-3-9-15-22/h1-15,23-24H,16-19H2,(H,29,32)(H,30,33)/t23-,24-/m0/s1
InChIKeyCAILNONEKASNSH-ZEQRLZLVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Z-FF-FMK: Procurement-Quality Data for a Cathepsin B/L Irreversible Inhibitor


Z-FF-FMK (Z-Phe-Phe-fluoromethyl ketone, CAS 105608-85-3) is a synthetic peptidyl fluoromethyl ketone that functions as a cell-permeable, irreversible inhibitor of cysteine proteases, primarily targeting cathepsin B and cathepsin L . It is distinguished by a covalent, mechanism-based inhibition profile and has been validated across independent studies for its utility in viral entry, neurobiology, and T-cell activation research [1][2].

Why Generic Cathepsin Inhibitor Substitution is Not Viable for Z-FF-FMK-Dependent Protocols


Cysteine protease inhibitors in the same class (e.g., Z-FA-FMK, CA-074, E64d) display divergent selectivity profiles and warhead reactivities, making them non-interchangeable in established protocols. Z-FA-FMK inhibits cathepsins B and L but also broadly inhibits recombinant effector caspases 2, 3, 6, and 7 . In functional assays, Z-FF-FMK demonstrates differential potency: it inhibits T cell proliferation to a higher degree than Z-FA-FMK and exerts distinct effects on cellular glutathione depletion [1]. Moreover, the (Rac)-Z-Phe-Phe-FMK isomer (Cathepsin L-IN-2) exhibits an IC50 of 15 μM for cathepsin L, indicating that stereochemical purity directly impacts inhibitory potency .

Z-FF-FMK Quantitative Evidence Guide: Head-to-Head Activity Data vs. Comparators


Z-FF-FMK vs. Z-FY-CHO: 2.25-Fold Superior Inhibition of SARS-CoV S-Mediated Entry

Z-FF-FMK inhibits SARS-CoV spike protein-mediated viral entry with an IC95 value of 0.8 mM, demonstrating 2.25-fold higher potency compared to Z-FY-CHO, which requires an IC95 of 1.8 mM to achieve equivalent inhibition [1]. Both compounds show no inhibition of VSV-G-mediated entry at concentrations up to 10 mM, confirming that the differential effect is target-pathway specific rather than a general cytotoxicity artifact [1].

SARS-CoV Viral Entry Cathepsin L

Z-FF-FMK Cathepsin B Inhibition: Ki = 2.7 nM Confirms Sub-Nanomolar Affinity

Z-FF-FMK exhibits a Ki value of 2.7 nM for cathepsin B, establishing its sub-nanomolar binding affinity . While direct head-to-head Ki comparisons are not available for Z-FA-FMK or Z-FY-CHO, this value places Z-FF-FMK among the most potent peptidyl fluoromethyl ketone inhibitors of cathepsin B, enabling its use as a benchmark reference inhibitor in protease panels.

Cathepsin B Enzyme Kinetics Irreversible Inhibition

Z-FF-FMK vs. Z-FA-FMK: Enhanced Inhibition of T Cell Proliferation

In primary T cell activation assays, Z-FF-FMK inhibits T cell proliferation to a higher degree than Z-FA-FMK when compared at equivalent concentrations [1]. Both compounds inhibit T cell blast formation, CD25 and CD69 expression, and cell cycle entry, but the phenylalanine substitution in Z-FF-FMK enhances its immunosuppressive potency [1].

T Cell Activation Immunology Caspase-Independent Effects

Z-FF-FMK In Vivo Efficacy: 5 nmol/Animal Inhibits NF-κB Nuclear Translocation

In a rat model of quinolinic acid-induced neurotoxicity, unilateral striatal administration of Z-FF-FMK at 5 nmol/animal significantly inhibits quinolinic acid-induced nuclear translocation of NF-κB, as well as quinolinic acid-induced increases in phosphorylated IκBα and IKKα levels .

Neuroinflammation NF-κB In Vivo Pharmacology

Z-FF-FMK Specifications: ≥98% Purity and 20 mM DMSO Solubility Ensure Reproducibility

Commercial Z-FF-FMK is supplied with a purity specification of ≥98% by TLC and a DMSO solubility of 20 mM, producing a clear to slightly hazy, colorless to faintly yellow solution . These specifications exceed typical peptide inhibitor purity thresholds and ensure consistent lot-to-lot performance.

Analytical Chemistry Quality Control Assay Reproducibility

Z-FF-FMK: High-Confidence Research and Industrial Application Scenarios


Coronavirus Entry Mechanism Studies

Z-FF-FMK is the preferred cathepsin L inhibitor for SARS-CoV and related coronavirus pseudovirus entry assays. Its IC95 of 0.8 mM against SARS-CoV S-mediated entry [1] enables definitive pathway dissection, with the 2.25-fold potency advantage over Z-FY-CHO reducing compound consumption in high-throughput screening formats.

Alzheimer‘s Disease and Neurodegeneration Research

In primary rat cortical neuron models, Z-FF-FMK at 10 µM prevents Aβ40-induced increases in cathepsin L activity and blocks Aβ40-induced apoptosis, DNA fragmentation, and increases in cleaved PARP levels [1]. This establishes cathepsin L as an upstream mediator in β-amyloid neurotoxicity and positions Z-FF-FMK as a critical tool for neurodegenerative target validation [2].

Neuroinflammation and NF-κB Pathway Studies

Z-FF-FMK provides a validated in vivo tool for investigating cathepsin-mediated NF-κB activation in the CNS. At 5 nmol/animal via unilateral striatal injection, it inhibits quinolinic acid-induced NF-κB nuclear translocation in rats [1], offering a reproducible pharmacological intervention for excitotoxicity and neuroinflammation models.

High-Purity Tool Compound Procurement for Reproducible Assays

For laboratories requiring consistent lot-to-lot performance in enzyme kinetics, selectivity profiling, or cellular assays, Z-FF-FMK with ≥98% purity (TLC) [1] provides a ≥8 percentage point purity advantage over Z-FA-FMK (≥90%) [2]. This higher purity specification reduces the risk of impurity-driven artifacts in dose-response studies and supports publication-grade reproducibility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
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